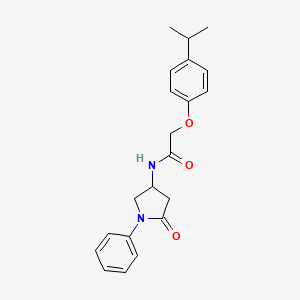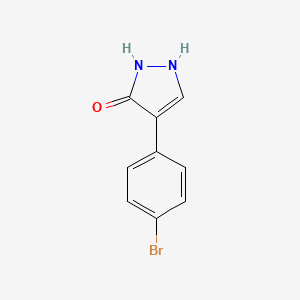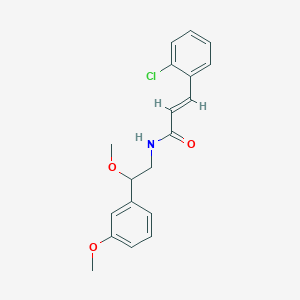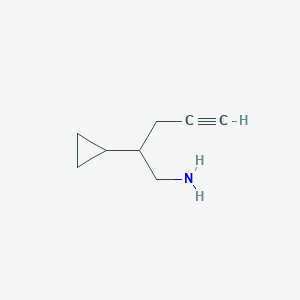
2-(4-isopropylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as IPPA, and it is a synthetic molecule that is used to study the mechanism of action of certain proteins and enzymes.
Applications De Recherche Scientifique
Anticancer Applications
- A study conducted by Sharma et al. (2018) focuses on the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and its anticancer activity. The compound targets the VEGFr receptor, which is significant in cancer research, and has been analyzed using in silico modeling. The study provides valuable insights into the structure and potential anticancer applications of related acetamide compounds (Sharma et al., 2018).
Pharmaceutical Intermediate Production
- The compound has been identified as a valuable intermediate for producing pharmaceutically effective acetamides. Fort (2002) mentions the utility of 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, a related compound, in the synthesis of active pharmaceutical ingredients, highlighting the chemical’s significance in drug synthesis (Fort, 2002).
Corrosion Inhibitor Research
- Yıldırım and Cetin (2008) explored the use of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, similar in structure, as corrosion inhibitors. Their research provides insights into the chemical’s potential application in protecting materials from corrosion, a valuable aspect in industrial applications (Yıldırım & Cetin, 2008).
Antibacterial Agent Synthesis
- Research by Desai et al. (2008) involves synthesizing and evaluating various acetamide derivatives, including compounds structurally related to 2-(4-isopropylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, for their antibacterial properties. This highlights the potential of such compounds in developing new antibacterial agents (Desai et al., 2008).
Polymerization Initiator Research
- Batibay et al. (2020) studied a compound with a similar structure, 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, as a nano-photoinitiator for polymerization processes. This research indicates the potential use of acetamide derivatives in initiating polymerization, which is crucial in material sciences (Batibay et al., 2020).
Propriétés
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)16-8-10-19(11-9-16)26-14-20(24)22-17-12-21(25)23(13-17)18-6-4-3-5-7-18/h3-11,15,17H,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLQXCNJQPYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2831161.png)
![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)




![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2831169.png)
![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)
![2-[(3-Methoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2831175.png)
